molecular formula C15H19N3O4 B1671737 Imazamox CAS No. 114311-32-9

Imazamox

Cat. No. B1671737
CAS RN: 114311-32-9
M. Wt: 305.33 g/mol
InChI Key: NUPJIGQFXCQJBK-UHFFFAOYSA-N
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Description

Imazamox is an imidazolinone herbicide used pre- or post-emergence of weeds . It has not been evaluated previously by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) and was reviewed by the present Meeting at the request of the Codex Committee on Pesticide Residues .


Molecular Structure Analysis

This compound has a molecular formula of C15H19N3O4 and an average mass of 305.329 Da . It is a powdered solid at 24.5°C .


Chemical Reactions Analysis

This compound is a systemic herbicide, meaning it moves throughout the plant tissue .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 305.33 . It is soluble in DMSO at 20 mg/mL (ultrasonic) . The storage stability of residues in plants is also reported .

Scientific Research Applications

1. Impact on Plant Growth and Amino Acids Balance

Imazamox, a selective herbicide belonging to the imidazolinone family, affects plant growth and amino acids balance. Research on common beans (Phaseolus vulgaris) has shown that while total plant dry weight remains unaffected, this compound treatments decrease acetohydroxyacid synthase activity in young tissues. This alteration in enzyme activity leads to increased isoleucine content and decreased valine and leucine in young tissues, impacting amino acid balance (García-Garijo et al., 2012).

2. Differential Sensitivity in Crops

This compound's absorption, translocation, and metabolism differ significantly between crops like red lentil and dry bean, contributing to their differential sensitivity. Studies have shown that red lentil absorbs and translocates more this compound than dry beans, with different rates of metabolism in each. This differential selectivity is crucial for the application of this compound in various crops, especially in legumes (Bukun et al., 2012).

3. Controlled-Release Formulations in Soil

This compound-clay complexes, particularly with chitosan- and iron(III)-modified smectites, are being explored for their use in nanoformulations and controlled-release formulations (CRFs). These complexes can reduce soil leaching losses and peak concentration in soil column leachates, making this compound more effective and environmentally safe (Cabrera et al., 2016).

4. Influence on Soil Health and Rotational Crops

This compound's persistence in the soil can affect subsequent rotational crops, especially in low-rainfall and low-soil pH environments. Its presence in soils can lead to reduced soil moisture and increased bioavailability, impacting the growth of crops like barley and canola. This aspect of this compound highlights the importance of considering soil health and crop rotation when using this herbicide (Ball et al., 2003).

5. Method Development for this compound Analysis in Plants

Advanced techniques like ultrasound-assisted extraction and LC-TOF/MS have been developed for determining this compound and its metabolites in plants. This methodological advancement is crucial for evaluating the metabolism of this compound in agricultural settings, ensuring the effective and safe use of this herbicide (Rojano-Delgado et al., 2014).

6. Biodegradation of this compound in Soil

Studies have identified Streptomycetaceae strains capable of effectively degrading this compound, highlighting a potential microbial approach to remediate soils affected by long-term this compound use. This research opens avenues for developing microbial agents to manage soil health and environmental safety concerning this compound use (Ge et al., 2022).

7. Adsorption and Environmental Behavior

Research on the adsorption of this compound on activated carbon like Filtrasorb 400 has provided insights into its environmental behavior. Understanding the adsorption characteristics is vital for developing strategies to mitigate the impact of this compound in aquatic environments (Morlay et al., 2012).

8. Soil Mineralization Impact

This compound's presence in soil affects carbon and nitrogen mineralization, especially in soils used for peanut cultivation. This finding is crucial for understanding the broader ecological impact of this compound, particularly on soil nutrient dynamics and microorganism activity (Kızıldağ et al., 2014).

9. Genetic and Physiological Effects on Crops

The physiological and geneticeffects of this compound on crops have been studied, particularly in sunflower hybrids. Research has indicated that even low concentrations of this compound can exhibit significant biological activity on soil and plants, affecting enzyme activities, stress proteins, and phytohormone levels. This understanding is crucial for the development of herbicide-resistant crop varieties and for assessing the ecological impact of this compound use (Arda et al., 2020).

Mechanism of Action

Target of Action

Imazamox is a member of the imidazolinone family, a series of Group 2 actives that inhibit the enzyme ALS (acetolactate synthase) . ALS is an enzyme necessary for plant growth . It plays a crucial role in the synthesis of three branched-chain amino acids - valine, leucine, and isoleucine .

Mode of Action

This compound is absorbed by both roots and foliage of plants . It moves to the growing points within the plant to block ALS production . This action prevents the protein synthesis and cell division necessary for plant growth . Essentially, it starves the weeds to death .

Biochemical Pathways

This compound inhibits the biosynthesis of aromatic and branched-chain amino acids . By blocking the ALS enzyme, it disrupts the production of valine, leucine, and isoleucine . These amino acids are essential for protein synthesis, DNA synthesis, and cell division and growth . The disruption of these processes leads to the death of the plant .

Pharmacokinetics

It is known that this compound is a systemic herbicide, meaning it moves throughout the plant tissue .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein synthesis and cell division, leading to the death of the plant . It also causes an imbalance in the phytohormone and phenolic levels, increased levels of unfolded or misfolded proteins, and selective reduction of the GST, SA, and JA levels in plants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, adequate soil moisture before and after spraying is key for the herbicide to move up into the root zone of problem weeds . .

Safety and Hazards

Imazamox is suspected of damaging the unborn child . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols .

properties

IUPAC Name

5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)
Source PubChem
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InChI Key

NUPJIGQFXCQJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H19N3O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3034664
Record name Imazamox
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Molecular Weight

305.33 g/mol
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Physical Description

Off-white odorless solid; [HSDB]
Record name Imazamox
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Solubility

In water, 4,160 ppm (mg/L) at 20 °C /deionized water/, In water, 116 (pH 5), >626 (pH 7), >628 (pH 9) (all in g/l, 25 °C), In water, 4,113 (ppm) mg/L at 20 °C /deionized water/, Hexane 0.0006; methanol 6.68; acetonitrile 1.85; toluene 0.21; acetone 2.93; dichloromethane 14.3; ethyl acetate 1.02 (all g/100 mL)
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Density

1.39 g/mL
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Vapor Pressure

Vapor pressure: <1.3X10-2 mPa at 25 °C (9.75X10-11 mm Hg)
Record name Imazamox
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Color/Form

Off-white powdered solid

CAS RN

114311-32-9
Record name Imazamox
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Record name Imazamox
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Record name 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)
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Melting Point

166.0 to 166.7 °C
Record name Imazamox
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for imazamox?

A1: this compound is a potent herbicide that acts by inhibiting acetolactate synthase (ALS) [, , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants [].

Q2: How does this compound binding to ALS affect plants?

A2: By inhibiting ALS, this compound disrupts BCAA biosynthesis [, ]. Since BCAAs are essential for protein synthesis and plant growth, this disruption leads to the cessation of growth and eventual death of susceptible plants [, , , ].

Q3: Are there differences in ALS sensitivity to this compound among plant species?

A3: Yes, different plant species, and even cultivars within a species, can exhibit varying levels of sensitivity to this compound due to differences in ALS enzyme structure [, , , ]. For example, dry bean demonstrates more rapid this compound metabolism compared to red lentil, contributing to its higher tolerance [].

Q4: How does temperature influence the efficacy of this compound?

A4: Low temperatures can significantly impact this compound efficacy. Studies show that cooler conditions can reduce this compound absorption and translocation within the plant, while simultaneously slowing down its metabolism. This allows some plants, such as cereal rye, to recover from what would normally be a lethal dose [].

Q5: What is the role of adjuvants in this compound applications?

A5: Adjuvants play a crucial role in enhancing this compound efficacy. For instance, using methylated seed oil as an adjuvant with this compound resulted in increased control of common ragweed, common lambsquarters, and velvetleaf compared to using a nonionic surfactant alone [].

Q6: Are there specific adjuvants that can negatively impact this compound efficacy?

A6: Yes, certain adjuvants can have antagonistic effects. For example, increasing the concentration of liquid ammonium phosphate in this compound solutions reduced its effectiveness in controlling feral rye [].

Q7: What are the implications of fertilizer type on this compound efficacy?

A7: The type of fertilizer used can influence this compound activity. Field studies showed that specific liquid ammonium phosphate sources negatively interacted with this compound, potentially due to the fertilizer source itself or contaminants present [].

Q8: How does this compound behave in different soil types?

A8: this compound exhibits different persistence levels depending on soil characteristics. In loamier soils, this compound tends to break down faster due to typically higher microbial activity. Conversely, in clay-rich soils, its persistence increases []. Notably, low soil pH can reduce this compound sorption, increasing its bioavailability and potential for carryover to subsequent crops [].

Q9: Can tillage practices mitigate the risk of this compound carryover?

A9: Contrary to expectations, tillage practices, including moldboard plowing and chisel plowing, did not significantly reduce this compound persistence compared to no-till systems. Surprisingly, no-till plots exhibited the lowest injury to the following crop, yellow mustard [].

Q10: Can this compound be used to control parasitic plants?

A12: Yes, this compound has demonstrated effectiveness in controlling certain parasitic plants, such as small broomrape (Orobanche minor) in red clover [, ]. Foliar application proved to be the most efficient method of application for parasite control [].

Q11: How does the timing of this compound application impact its efficacy on small broomrape?

A14: The timing of this compound application is crucial for optimal small broomrape control in red clover. Research using growing degree days (GDD) as a predictor identified 1,000 GDD as the most effective timing for this compound application, leading to the greatest reduction in small broomrape biomass [].

Q12: What are the implications of prolonged or repeated this compound use?

A15: Continuous use of this compound, similar to other herbicides, can lead to the development of resistant weed populations [, ]. This emphasizes the need for integrated weed management strategies that incorporate diverse control methods to prevent or delay resistance evolution [, ].

Q13: Have cases of this compound-resistant weeds been reported?

A16: Yes, cases of this compound-resistant weeds have been documented. Notably, this compound-resistant shattercane populations have been identified in Kansas, exhibiting a 3.5- to 5.3-fold resistance compared to susceptible populations [].

Q14: What are the mechanisms behind this compound resistance in weeds?

A17: Research has identified two primary mechanisms of this compound resistance: target-site and non-target-site resistance. Target-site resistance involves mutations in the ALS gene, reducing this compound binding affinity [, ]. Non-target-site resistance involves enhanced this compound metabolism, often attributed to cytochrome P450 enzymes [].

Q15: Are there alternative herbicides effective against this compound-resistant weeds?

A19: Yes, studies have identified alternative herbicides effective in controlling this compound-resistant weeds. For instance, nicosulfuron, quizalofop, clethodim, glyphosate, and glufosinate demonstrated excellent control of this compound-resistant shattercane [].

Q16: How do different this compound-resistant wheat cultivars respond to this compound application?

A20: this compound-resistant wheat cultivars exhibit varying levels of tolerance to this compound depending on their genetic background [, ]. Some cultivars show minimal injury even at higher this compound rates, while others display moderate injury, impacting yield parameters [, ].

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